3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-4-amine
CAS No.:
Cat. No.: VC18273401
Molecular Formula: C8H12F3N3O
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12F3N3O |
|---|---|
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | 3,5-dimethyl-1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)3-4-15-8(9,10)11/h3-4,12H2,1-2H3 |
| Standard InChI Key | AQQQWHJMJBOENI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CCOC(F)(F)F)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3,5-dimethyl-1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine, reflects its substitution pattern: methyl groups at positions 3 and 5, a trifluoromethoxyethyl chain at position 1, and an amine group at position 4. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1489065-03-3 | |
| Molecular Formula | ||
| Molecular Weight | 223.20 g/mol | |
| SMILES Notation | CC1=C(C(=NN1CCOC(F)(F)F)C)N | |
| InChI Key | AQQQWHJMJBOENI-UHFFFAOYSA-N |
The trifluoromethoxy (-OCF) group enhances electronegativity, influencing solubility and reactivity, while the pyrazole core provides a scaffold for functionalization .
Synthetic Approaches
General Pyrazole Synthesis Strategies
Pyrazoles are typically synthesized via:
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Condensation reactions between hydrazines and 1,3-dicarbonyl compounds.
For example, Wan et al. (2022) described a metal-free synthesis of pyrazoles using enaminones and aryl sulfonyl hydrazines in aqueous media, yielding products with >80% efficiency .
Synthesis of 3,5-Dimethyl-1-(2-(Trifluoromethoxy)ethyl)-1H-Pyrazol-4-Amine
A plausible route involves:
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Alkylation: Reacting 3,5-dimethylpyrazol-4-amine with 2-(trifluoromethoxy)ethyl bromide under basic conditions.
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Purification: Column chromatography to isolate the product, as reported for structurally similar compounds .
Key challenges include controlling regioselectivity and minimizing byproducts from the trifluoromethoxy group’s steric bulk .
Chemical Reactivity and Stability
Electrophilic Substitution
The amine group at position 4 is nucleophilic, enabling reactions with:
Thermal and Oxidative Stability
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for phosphodiesterase (PDE) inhibitors used in pulmonary hypertension therapy.
Agrochemical Development
Trifluoromethoxy groups are prevalent in herbicides and insecticides. Derivatives of this compound could enhance pesticidal efficacy while reducing environmental persistence .
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